molecular formula C22H27NO2 B14465486 2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine CAS No. 69552-18-7

2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine

Cat. No.: B14465486
CAS No.: 69552-18-7
M. Wt: 337.5 g/mol
InChI Key: AXWOILDRFGJMLL-UHFFFAOYSA-N
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Description

2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its complex structure, which includes a pyrrolidine ring substituted with methyl, phenethyl, and phenyl groups, as well as a propionoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenethylpyrrolidine with phenylmagnesium bromide, followed by the addition of propionic anhydride. The reaction is typically carried out under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propionoxy group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with new functional groups replacing the propionoxy group.

Scientific Research Applications

2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-2-propen-1-ol: Shares structural similarities but differs in the presence of a hydroxyl group instead of a pyrrolidine ring.

    2-Propenal, 2-methyl-3-phenyl-: Similar in structure but contains an aldehyde group.

    3-Methyl-1-phenyl-3-pentanol: Similar in having a phenyl group but differs in the overall structure and functional groups.

Uniqueness

2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine is unique due to its combination of a pyrrolidine ring with multiple substituents, which imparts distinct chemical and biological properties

Properties

CAS No.

69552-18-7

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

[2-methyl-3-phenyl-1-(2-phenylethyl)pyrrolidin-3-yl] propanoate

InChI

InChI=1S/C22H27NO2/c1-3-21(24)25-22(20-12-8-5-9-13-20)15-17-23(18(22)2)16-14-19-10-6-4-7-11-19/h4-13,18H,3,14-17H2,1-2H3

InChI Key

AXWOILDRFGJMLL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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